4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is a unique organic compound characterized by its methoxy and methylthio substituents on a benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-methoxybenzoquinone with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted benzoquinones .
Scientific Research Applications
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5-(methylthio)benzo-1,3-dioxolane
- 5,6,7-Trimethoxybenzo-1,3-oxathiolane
- 8-Amino-5,6,7-trimethoxybenzo-1,3-oxathiolane
Uniqueness
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18916-56-8 |
---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.209 |
IUPAC Name |
4-methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
InChI Key |
VUVCGFFQHGCHSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C=C1SC |
Origin of Product |
United States |
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